molecular formula C12H17NO3 B1253490 L-tyrosine betaine

L-tyrosine betaine

Cat. No. B1253490
M. Wt: 223.27 g/mol
InChI Key: KDVBLCRQNNLSIV-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-tyrosine betaine is an L-tyrosine derivative obtained by trimethylation of the amino function of L-tyrosine. It is a tyrosine betaine and a L-tyrosine derivative. It is an enantiomer of a D-tyrosine betaine.

Scientific Research Applications

Tyrosine Detection and Monitoring

  • L-Tyrosine, an aromatic amino acid, plays a crucial role in synthesizing catecholamines like l-DOPA, tyramine, and dopamine. A study developed an enzyme cascade-triggered colorimetric reaction to detect tyrosine, which could be instrumental in monitoring metabolic disorders linked to abnormal tyrosine levels (Chen & Yeh, 2020).

Biotechnological Production

  • Biotechnological methods can produce L-Tyrosine from biomass feedstocks, offering an environmentally friendly and near carbon-free alternative to chemical production. This process has been enhanced through genetic manipulations and strain improvements (Lütke-Eversloh, Santos, & Stephanopoulos, 2007).

Role in Plant Metabolism

  • L-Tyrosine is essential for protein synthesis in plants and microorganisms. In plants, it serves as a precursor for various specialized metabolites with physiological roles such as antioxidants and defense compounds. The variations in plant Tyr pathway enzymes have implications for the production of Tyr and Tyr-derived compounds (Schenck & Maeda, 2018).

Enzymatic Conversion and Applications

  • L-Tyrosine is utilized as a substrate for microbial and enzymatic conversion into valuable products, such as melanin and L-3,4-dihydroxyphenylalanine, used in treating Parkinson's disease. The development of production strains through metabolic engineering has been significant for such conversions (Chávez-Béjar et al., 2012).

Electrochemical Sensing

  • Tyrosine plays a significant role in neurological diseases like Parkinson's disease. An electrochemical sensor has been developed for detecting tyrosine in biological fluids, which can aid in monitoring such diseases (Atta, Galal, & El-Gohary, 2020).

Genetic Engineering for Enhanced Production

  • Genetic engineering, such as CRISPR-Cas techniques, has been used to modify Escherichia coli for increased L-Tyrosine production. The alteration of the L-tyrosine transport system in E. coli resulted in a significant increase in production, demonstrating the potential of genetic modifications in metabolic engineering (Wang, Zeng, & Zhou, 2019).

Potential in Diabetes Research

  • L-Tyrosine's involvement in postprandial circuits of glucose homeostasis suggests its potential role in diabetes research. The study on intestinal and circulatory concentrations of L-Tyrosine and its derivatives showed that they might affect glucose tolerance, offering new insights into diabetes management (Korner et al., 2019).

properties

Product Name

L-tyrosine betaine

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(trimethylazaniumyl)propanoate

InChI

InChI=1S/C12H17NO3/c1-13(2,3)11(12(15)16)8-9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3,(H-,14,15,16)/t11-/m0/s1

InChI Key

KDVBLCRQNNLSIV-NSHDSACASA-N

Isomeric SMILES

C[N+](C)(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)[O-]

Canonical SMILES

C[N+](C)(C)C(CC1=CC=C(C=C1)O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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